Correolide
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Overview
Description
Correolide is a nortriterpene compound isolated from the Costa Rican tree Spachea correa. It is known for its immunosuppressant properties and its ability to block voltage-gated potassium channels, specifically the Kv1.3 channels in human T lymphocytes . This compound has garnered significant interest due to its potential therapeutic applications in immunology and neurobiology.
Preparation Methods
Correolide is typically isolated from the bark of Spachea correa through a series of extraction and purification processes. The synthetic routes for this compound involve complex organic synthesis techniques, including multiple steps of oxidation, reduction, and cyclization reactions.
Chemical Reactions Analysis
Correolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace specific functional groups on the this compound molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are various derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Correolide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: It is used to study the function of potassium channels in various biological systems, including its role in regulating cellular excitability.
Medicine: this compound’s immunosuppressant properties make it a potential candidate for the treatment of autoimmune diseases and transplant rejection.
Mechanism of Action
Correolide exerts its effects by blocking the Kv1.3 channels in human T lymphocytes. These channels are crucial for maintaining the membrane potential and regulating calcium influx in T cells. By blocking these channels, this compound inhibits T cell activation and proliferation, leading to its immunosuppressant effects . The molecular targets of this compound include the pore-lining helices of the Kv1.3 channels, where it binds and stabilizes the channel in a closed state .
Comparison with Similar Compounds
Correolide is unique among potassium channel blockers due to its specific targeting of the Kv1.3 channels. Similar compounds include:
Margatoxin: Another potassium channel blocker that targets Kv1.3 channels but with a different binding mechanism.
Agitoxin: A peptide toxin that blocks potassium channels, including Kv1.3, but with a different structure and mode of action.
Charybdotoxin: A scorpion toxin that blocks various potassium channels, including Kv1.3, but is less selective compared to this compound.
This compound’s uniqueness lies in its specific binding to the Kv1.3 channels and its potential for therapeutic applications in immunology and neurobiology .
Properties
Molecular Formula |
C40H52O16 |
---|---|
Molecular Weight |
788.8 g/mol |
IUPAC Name |
methyl (1S,2R,3S,4R,5R,6S,8R,11R,12R,15S,16S,22R,23R,24S)-3,4,23,24-tetraacetyloxy-22-(1-acetyloxyethyl)-11-hydroxy-2,5,15-trimethyl-9-methylidene-19-oxo-7,20-dioxahexacyclo[13.9.0.02,12.05,11.06,8.016,22]tetracos-17-ene-6-carboxylate |
InChI |
InChI=1S/C40H52O16/c1-18-16-39(48)26-14-15-35(8)25-12-13-27(46)50-17-38(25,19(2)51-20(3)41)31(53-22(5)43)28(52-21(4)42)29(35)36(26,9)32(54-23(6)44)33(55-24(7)45)37(39,10)40(30(18)56-40)34(47)49-11/h12-13,19,25-26,28-33,48H,1,14-17H2,2-11H3/t19?,25-,26+,28-,29-,30+,31-,32+,33-,35-,36-,37+,38+,39+,40-/m0/s1 |
InChI Key |
VKDXHXWBOARFPD-IHWRNOMOSA-N |
Isomeric SMILES |
CC([C@]12COC(=O)C=C[C@H]1[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]([C@@H]2OC(=O)C)OC(=O)C)([C@@H]([C@@H]([C@@]5([C@]4(CC(=C)[C@@H]6[C@]5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC(C12COC(=O)C=CC1C3(CCC4C(C3C(C2OC(=O)C)OC(=O)C)(C(C(C5(C4(CC(=C)C6C5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |
Synonyms |
correolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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